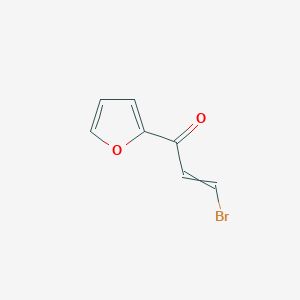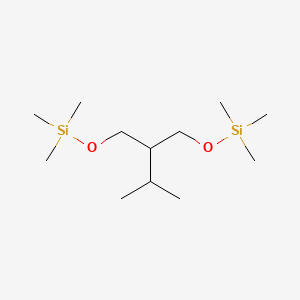
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane is a silicon-based organic compound It is characterized by its unique structure, which includes two silicon atoms, four methyl groups, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane typically involves the reaction of silanes with appropriate organic reagents under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane exerts its effects involves interactions with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. These interactions can influence the physical and chemical properties of the materials in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonane: Lacks the propan-2-yl group.
2,2,8,8-Tetramethyl-5-(ethyl)-3,7-dioxa-2,8-disilanonane: Contains an ethyl group instead of a propan-2-yl group.
Uniqueness
2,2,8,8-Tetramethyl-5-(propan-2-yl)-3,7-dioxa-2,8-disilanonane is unique due to the presence of the propan-2-yl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its suitability for specific applications in materials science and industry.
Properties
CAS No. |
113340-50-4 |
|---|---|
Molecular Formula |
C12H30O2Si2 |
Molecular Weight |
262.54 g/mol |
IUPAC Name |
trimethyl-[3-methyl-2-(trimethylsilyloxymethyl)butoxy]silane |
InChI |
InChI=1S/C12H30O2Si2/c1-11(2)12(9-13-15(3,4)5)10-14-16(6,7)8/h11-12H,9-10H2,1-8H3 |
InChI Key |
YQOUZOLQHOIPLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
![Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline](/img/structure/B14307659.png)
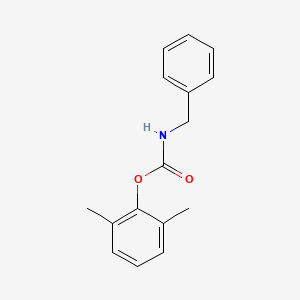
![8-[2-(4-Dodecylphenyl)-2-oxoethoxy]quinoline-2-carboxylic acid](/img/structure/B14307663.png)

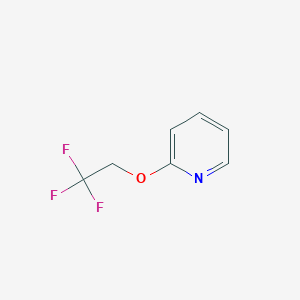
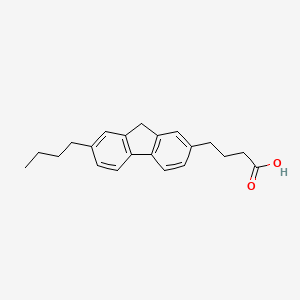
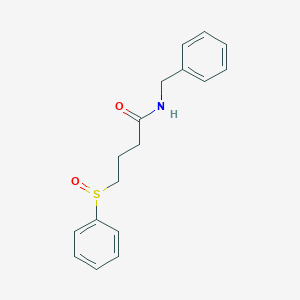
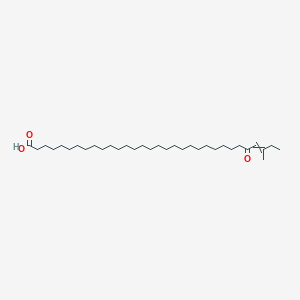
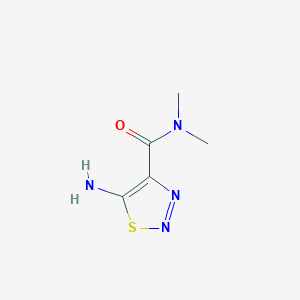
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
